molecular formula C15H16O5 B1336134 Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate CAS No. 5969-19-7

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B1336134
CAS No.: 5969-19-7
M. Wt: 276.28 g/mol
InChI Key: JFRVIXNRVMZXFB-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula of ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is C₁₅H₁₆O₅ , with a molecular weight of 276.28 g/mol . The compound’s SMILES representation, O=C(OCC)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C , delineates its core coumarin scaffold (2H-chromen-2-one) substituted at position 3 with a propanoate ester and at positions 4 and 7 with methyl and hydroxyl groups, respectively. Key physicochemical parameters include a topological polar surface area (TPSA) of 75.8 Ų and a calculated logP value of 2.03 , reflecting moderate lipophilicity.

Property Value Source
Molecular formula C₁₅H₁₆O₅
Molecular weight 276.28 g/mol
TPSA 75.8 Ų
Rotatable bonds 6

Structural Elucidation via X-ray Crystallography

While X-ray crystallographic data for this specific compound remains unpublished, analogous coumarin derivatives exhibit planar benzopyrone systems with bond lengths and angles consistent with conjugated π-electron systems. For example, ethyl coumarin-3-carboxylate (CCDC 191065) demonstrates a dihedral angle of 3.2° between the coumarin ring and the ester group, suggesting minimal steric hindrance. In this compound, the propanoate side chain at position 3 likely adopts a staggered conformation to minimize van der Waals repulsions with the adjacent methyl group at position 4. Hydrogen bonding between the 7-hydroxyl group and the lactone carbonyl oxygen may stabilize the crystal lattice, as observed in 7-hydroxy-4-methylcoumarin derivatives.

Conformational Analysis of the Coumarin-Propanate System

The molecule contains six rotatable bonds , primarily within the propanoate side chain (–O–C–C–C–O–) and the ethoxy group. Density functional theory (DFT) simulations of similar structures predict a preferential gauche conformation for the propanoate chain, reducing steric clashes between the ester oxygen and the coumarin ring. Nuclear Overhauser effect (NOE) spectroscopy of analogous compounds reveals through-space correlations between the methyl group at position 4 and the propanoate β-hydrogens, confirming their spatial proximity in solution. The rigid coumarin core restricts rotation about the C3–C8 bond, while the 7-hydroxyl group participates in intramolecular hydrogen bonding with the lactone carbonyl, further constraining conformational flexibility.

Comparative Structural Features with Related Coumarin Derivatives

This compound shares structural motifs with several bioactive coumarins:

  • Ethyl coumarin-3-carboxylate (C₁₂H₁₀O₄) : Lacks the 7-hydroxy and 4-methyl groups, resulting in reduced polarity (TPSA = 56.5 Ų vs. 75.8 Ų) and higher logP (1.91 vs. 2.03).
  • 7-Hydroxy-4-methyl-3-(2-hydroxyethyl)coumarin (C₁₂H₁₂O₄) : Replaces the propanoate with a hydroxyethyl group, enhancing hydrogen-bonding capacity while decreasing lipophilicity.
  • Ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate (C₁₈H₂₅O₅) : Incorporates ethoxy and additional methyl groups, increasing molecular weight by 66.11 g/mol and rotatable bond count to 8.

The 7-hydroxy substituent in the target compound distinguishes it from derivatives like ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, where the hydroxyl is replaced by a fluorophenyl-containing ether. This substitution significantly alters electronic properties, as evidenced by a 20 nm bathochromic shift in UV-Vis absorption spectra relative to the parent coumarin.

Properties

IUPAC Name

ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-19-14(17)7-6-12-9(2)11-5-4-10(16)8-13(11)20-15(12)18/h4-5,8,16H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRVIXNRVMZXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975087
Record name Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5969-19-7
Record name NSC115527
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarin derivatives, including ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate. This reaction involves the condensation of phenolic compounds with β-ketoesters under acidic conditions.

Reaction Scheme :
$$ \text{7-hydroxy-4-methylcoumarin} + \text{ethyl bromoacetate} \rightarrow \text{this compound} $$

Typical Conditions :

  • Catalyst : Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Solvent : Dry acetone or ethanol.
  • Temperature : Reflux conditions to ensure complete conversion.

This method is efficient and provides high yields when performed under controlled conditions.

Esterification Reaction

Another common approach involves esterification of 7-hydroxycoumarin derivatives with ethyl bromoacetate in the presence of a base.

Reaction Scheme :
$$ \text{7-hydroxycoumarin derivative} + \text{ethyl bromoacetate} + \text{base (e.g., K$$2$$CO$$3$$)} \rightarrow \text{this compound} $$

Typical Conditions :

  • Base : Potassium carbonate or sodium hydroxide.
  • Solvent : Dry acetone or DMF (dimethylformamide).

This reaction is typically performed at elevated temperatures to enhance the reaction rate and yield.

Industrial Production Methods

For large-scale synthesis, industrial methods optimize reaction conditions and employ continuous-flow reactors to improve efficiency and scalability.

Key Features :

  • Use of industrial-grade reagents and solvents.
  • Automated systems for temperature and pressure control.
  • Continuous-flow reactors to ensure uniform mixing and reaction progression.

These methods are designed to maximize yield while maintaining purity, making them suitable for pharmaceutical applications.

Reaction Analysis

Common Reagents

The synthesis typically involves:

  • Phenolic precursors (e.g., 7-hydroxycoumarin).
  • Ethyl bromoacetate as the esterifying agent.
  • Acidic catalysts (e.g., sulfuric acid) or bases (e.g., potassium carbonate).

Reaction Conditions

Reactions are conducted under reflux conditions with solvents like acetone or ethanol to ensure complete conversion and optimal yields.

Data Table: Reaction Parameters

Parameter Pechmann Condensation Esterification Reaction
Catalyst Sulfuric acid Potassium carbonate
Solvent Dry acetone or ethanol Dry acetone or DMF
Temperature Reflux (~80–100°C) Elevated (~80–120°C)
Yield High (>85%) Moderate to High (>75%)
Reaction Time ~6–12 hours ~4–8 hours

Research Findings

Optimization Studies

Recent studies have focused on optimizing reaction conditions to improve yield and reduce by-products:

  • Use of microwave-assisted synthesis to reduce reaction time.
  • Exploration of alternative solvents like ionic liquids for greener synthesis.

Mechanistic Insights

The mechanism involves the activation of the phenolic group by the catalyst, followed by nucleophilic attack on the β-ketoester, leading to cyclization and ester formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 7-oxo-4-methylcoumarin derivatives.

    Reduction: Formation of dihydro-4-methylcoumarin derivatives.

    Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate exhibits significant antioxidant properties. Research indicates that it can effectively scavenge free radicals and reduce oxidative stress markers. In vitro studies have demonstrated its ability to enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, while decreasing lipid peroxidation levels .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in various models. For instance, in studies involving isoproterenol-induced myocardial infarction in rats, pretreatment with related coumarin compounds showed reductions in inflammatory biomarkers and improved cardiac function. This suggests a potential mechanism where this compound may exert protective effects against inflammation-related damage in cardiac tissues.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been reported to inhibit the proliferation of various cancer cell lines, demonstrating cytotoxic effects against human cancer cells. The mechanism involves inducing apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 .

Synthetic Routes

The synthesis typically involves the following steps:

  • Starting Material : 7-hydroxy-4-methylcoumarin.
  • Esterification : Reacting with ethyl bromoacetate in the presence of potassium carbonate in dry acetone.
  • Purification : Utilizing recrystallization or column chromatography for purification.

In industrial applications, optimizing reaction conditions can enhance yield and efficiency through techniques like continuous flow reactors.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating its efficacy as a potent antioxidant agent.

Case Study 2: Anti-inflammatory Potential

Research involving a rat model demonstrated that pretreatment with this compound significantly reduced levels of inflammatory cytokines following myocardial infarction induced by isoproterenol. This suggests its therapeutic potential in managing cardiac inflammation .

Case Study 3: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent through modulation of apoptotic pathways.

Mechanism of Action

The biological activity of Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is primarily attributed to its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group at the 7th position can scavenge free radicals, thereby preventing oxidative damage.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit essential enzymes.

    Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ primarily in substituents on the coumarin ring and modifications to the propanoate chain. Key comparisons include:

2.1. Substitutions at Position 7
  • Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (CAS 858753-29-4): Replaces the 7-hydroxy group with a propoxy moiety. Impact: Reduced hydrogen-bonding capacity but increased lipophilicity (XLogP3 = 3.1 vs. ~2.5 for the target compound). This modification may enhance membrane permeability but reduce target affinity in enzyme inhibition .
  • Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate (CAS 573973-49-6): Introduces a chloro group at position 6 and a trifluoromethyl benzyloxy group at position 5. Impact: The electron-withdrawing trifluoromethyl group increases metabolic stability, while the chloro substitution may sterically hinder enzyme binding. This derivative exhibits enhanced antibacterial activity compared to the parent compound .
2.2. Modifications to the Propanoate Chain
  • Marine-derived analogs (e.g., compounds 128–131): Feature dihydro-methyl-2H-pyran-2-yl propanoate systems. Impact: The pyranyl moiety in marine compounds (e.g., 128 and 129) enhances antibacterial activity against Gram-positive pathogens, whereas the target compound’s ethyl ester focuses on helicase inhibition. Cleavage of the pyranyl ring in marine analogs reduces activity, highlighting the importance of structural integrity .

Physicochemical Properties

Property Target Compound CAS 858753-29-4 CAS 573973-49-6
Molecular formula C₁₅H₁₆O₅ C₁₈H₂₂O₅ C₂₃H₂₀ClF₃O₅
Molecular weight (g/mol) 276.3 318.4 476.9
XLogP3 ~2.5 (estimated) 3.1 4.8
Hydrogen bond donors 1 (7-OH) 0 0
Topological polar surface area 72.8 Ų 61.8 Ų 58.2 Ų

Key Research Findings

Enzyme Inhibition: The 7-hydroxy group is critical for binding to B. anthracis helicase, with the propanoate chain stabilizing hydrophobic interactions .

Antibacterial vs. Antiproteasome Activity : Marine analogs prioritize antibacterial action via pyranyl systems, while coumarin derivatives target eukaryotic proteasomes .

Metabolic Stability : Chloro and trifluoromethyl substitutions (e.g., CAS 573973-49-6) prolong half-life in vivo compared to the parent compound .

Biological Activity

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate, also known as ethyl 7-hydroxycoumarin-3-propanoate, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by recent research findings.

  • Chemical Formula : C₁₅H₁₆O₅
  • Molecular Weight : 276.285 g/mol
  • CAS Number : 5969-19-7
  • Melting Point : 116-117 °C
  • Purity : Typically around 95% .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers. For instance, the compound has been tested in various models demonstrating its ability to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while decreasing lipid peroxidation levels .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving isoproterenol-induced myocardial infarction in rats, pretreatment with related coumarin compounds demonstrated reductions in inflammatory biomarkers and improved cardiac function. This suggests a potential mechanism where this compound may exert protective effects against inflammation-related damage in cardiac tissues .

3. Anticancer Properties

Several studies have explored the anticancer potential of coumarin derivatives, including this compound. It has been reported to inhibit the proliferation of various cancer cell lines. For example, one study highlighted its cytotoxic effects against human cancer cell lines, showing that it could induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 .

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantScavenges free radicals; enhances SOD and GSH-Px activity; reduces lipid peroxidation
Anti-inflammatoryReduces inflammatory markers in myocardial infarction models; improves cardiac function
AnticancerInduces apoptosis in cancer cell lines; alters expression of apoptotic proteins

Case Studies

  • Myocardial Infarction Model :
    • In a study involving rats subjected to isoproterenol-induced myocardial infarction, pretreatment with related coumarin compounds showed significant cardioprotective effects by normalizing cardiac function and reducing oxidative stress markers. The study concluded that these compounds could be potential candidates for therapeutic intervention in cardiac diseases .
  • Cytotoxicity Against Cancer Cell Lines :
    • This compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being suggested as a key pathway for its anticancer effects .

Q & A

Basic: What synthetic methodologies are effective for preparing Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate?

A multicomponent protocol involving 3-hydroxy-4H-chromen-4-one derivatives, aldehydes/ketones, Meldrum’s acid, and triethylamine in methanol under reflux conditions is widely used. For example, similar coumarin derivatives are synthesized via a 2-hour reflux with a yield-dependent workup involving filtration and methanol washing . Key reagents and conditions:

ComponentQuantity/ConcentrationRole
3-hydroxy-4H-chromen-4-one3 mmolCore scaffold
Aldehyde/Ketone3.3 mmolElectrophilic partner
Meldrum’s acid3.6 mmolCarbonyl activator
Et₃N3.3 mmolBase catalyst
MeOH8 mLSolvent

Basic: How is the compound structurally characterized in academic research?

Advanced techniques include:

  • X-ray crystallography : SHELXL is the gold standard for refining crystal structures, particularly for resolving hydrogen bonding and π-stacking in coumarin derivatives .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~6.8–7.5 ppm for aromatic protons, δ ~2.3 ppm for methyl groups) confirm substituent positions .
  • LC/MS : Used to verify molecular weight (e.g., m/z 290.9 [M+H⁺] observed in LC/MS) .

Advanced: How can researchers optimize reaction yields and address mechanistic ambiguities during synthesis?

  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., Meldrum’s acid adducts).
  • Mechanistic studies : Isotopic labeling (e.g., deuterated solvents) or computational modeling (DFT) can clarify pathways, such as keto-enol tautomerization in coumarin formation .
  • Yield improvement : Screening solvents (e.g., DMF vs. MeOH) or catalysts (e.g., Lewis acids like ZnCl₂) may enhance efficiency .

Advanced: How should discrepancies between crystallographic and spectroscopic data be resolved?

  • Cross-validation : Compare X-ray bond lengths/angles with NMR coupling constants (e.g., vicinal protons in the propanoate chain).
  • Dynamic effects : Consider temperature-dependent NMR to account for conformational flexibility that X-ray static structures may miss .
  • High-resolution MS : Confirm molecular formula when crystallographic data suggests unexpected substituents .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use chemical-resistant gloves (nitrile), P95/P1 respirators for particulates, and full-body protection to avoid dermal exposure .
  • Ventilation : Work in a fume hood to prevent inhalation of aerosols.
  • Waste disposal : Avoid drainage release; use designated organic waste containers .

Advanced: What strategies are employed to evaluate its bioactivity, such as enzyme inhibition?

  • Assay design : Use fluorescence-based helicase assays (e.g., monitoring DNA unwinding via Förster resonance energy transfer) to study inhibition kinetics .
  • Dose-response curves : Test concentrations from 1–100 µM to determine IC₅₀ values.
  • Comparative studies : Benchmark against known inhibitors (e.g., novobiocin) to assess specificity .

Advanced: How does the compound’s stability vary under different experimental conditions?

  • Thermal stability : Decomposition above 150°C (TGA analysis recommended).
  • pH sensitivity : Stable in neutral buffers (pH 6–8), but hydrolyzes in strong acids/bases (e.g., ester cleavage in NaOH) .
  • Light exposure : Store in amber vials to prevent photodegradation of the chromen-4-one core .

Advanced: How does its reactivity compare to analogs like ethyl 3-(4-hydroxyphenyl)propanoate?

  • Electrophilic substitution : The 7-hydroxy-4-methylcoumarin moiety enhances resonance stabilization, reducing reactivity compared to phenyl analogs .
  • Reductive stability : The α,β-unsaturated ketone in the chromen ring is susceptible to NaBH₄ reduction, unlike saturated propanoate esters .
  • Oxidation : The hydroxyl group at C7 undergoes slower oxidation (e.g., with KMnO₄) than aliphatic alcohols due to conjugation with the carbonyl .

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